molecular formula C23H20N2O2S5 B14940484 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B14940484
M. Wt: 516.8 g/mol
InChI Key: VYZZWBHRNARFMT-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that features multiple functional groups, including benzothiazole, dithioloquinoline, and ethanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives, ethoxy compounds, and dithioloquinoline precursors. Common synthetic routes could involve:

    Step 1: Formation of the benzothiazole moiety through cyclization reactions.

    Step 2: Introduction of the ethoxy and dimethyl groups via alkylation reactions.

    Step 3: Formation of the dithioloquinoline core through condensation reactions.

    Step 4: Final coupling of the benzothiazole and dithioloquinoline units under specific conditions, such as the use of catalysts or specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Scaling up reactions: to industrial volumes.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Common solvents might include dichloromethane (DCM), ethanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone would depend on its specific application. For example:

    Biological activity: The compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Material properties: The compound’s structure might impart specific physical or chemical properties to materials, such as increased stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole moieties.

    Dithioloquinoline derivatives: Compounds with similar dithioloquinoline cores.

    Ethanone derivatives: Compounds with similar ethanone functional groups.

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone lies in its combination of multiple functional groups, which might confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C23H20N2O2S5

Molecular Weight

516.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C23H20N2O2S5/c1-4-27-13-9-10-14-16(11-13)25(23(2,3)20-19(14)21(28)32-31-20)18(26)12-29-22-24-15-7-5-6-8-17(15)30-22/h5-11H,4,12H2,1-3H3

InChI Key

VYZZWBHRNARFMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C)SSC3=S

Origin of Product

United States

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